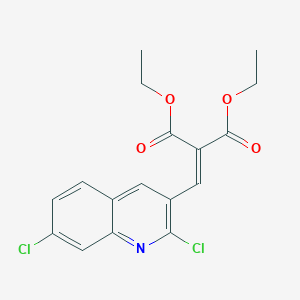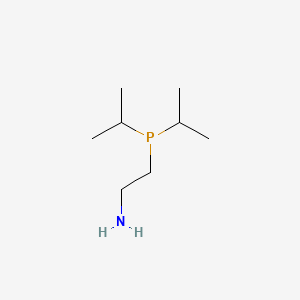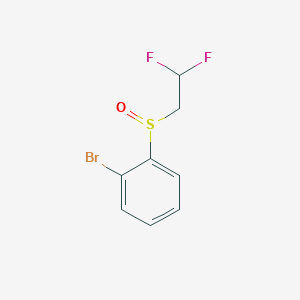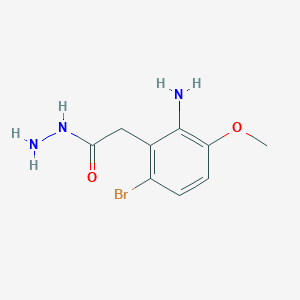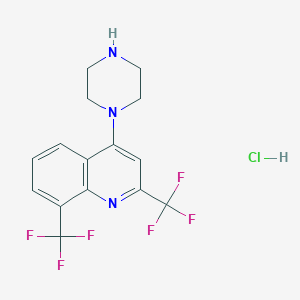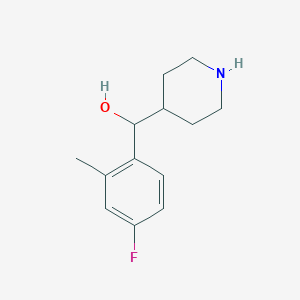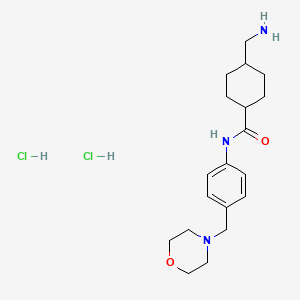![molecular formula C17H24ClN5O B8270736 (trans)-4-Aminomethylcyclohexanecarboxylic acid (4-[1,2,4]triazol-1-ylmethylphenyl)amide,hydrochloride CAS No. 1204337-38-1](/img/structure/B8270736.png)
(trans)-4-Aminomethylcyclohexanecarboxylic acid (4-[1,2,4]triazol-1-ylmethylphenyl)amide,hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“(trans)-4-Aminomethylcyclohexanecarboxylic acid (4-[1,2,4]triazol-1-ylmethylphenyl)amide,hydrochloride” is a chemical compound with the molecular formula C17H24ClN5O and a molecular weight of 349.86 . It is a unique heterocyclic compound that contains a 1,2,4-triazole ring, which is present in an array of pharmaceuticals and biologically important compounds .
Synthesis Analysis
The synthesis of 1,2,4-triazole-containing scaffolds, such as this compound, often involves the use of 3-amino-1,2,4-triazole . A series of 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids was successfully synthesized, and their structures were established by NMR and MS analysis .Molecular Structure Analysis
The molecular structure of this compound includes a 1,2,4-triazole ring, which is a nitrogen-containing heterocycle. This ring is especially unique due to its structure and properties, and it has uses in various fields such as pharmaceutical chemistry, agrochemistry, materials sciences, and organic catalysts .Chemical Reactions Analysis
1,2,4-Triazoles operate as main pharmacophores through hydrogen-bonding and dipole interactions with biological receptors . Synthetic methods reported to date provide access to a wide range of 1,2,4-triazole via multistep synthetic routes .Mechanism of Action
Future Directions
properties
CAS RN |
1204337-38-1 |
|---|---|
Molecular Formula |
C17H24ClN5O |
Molecular Weight |
349.9 g/mol |
IUPAC Name |
4-(aminomethyl)-N-[4-(1,2,4-triazol-1-ylmethyl)phenyl]cyclohexane-1-carboxamide;hydrochloride |
InChI |
InChI=1S/C17H23N5O.ClH/c18-9-13-1-5-15(6-2-13)17(23)21-16-7-3-14(4-8-16)10-22-12-19-11-20-22;/h3-4,7-8,11-13,15H,1-2,5-6,9-10,18H2,(H,21,23);1H |
InChI Key |
ONYUXATUFMUNKH-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CCC1CN)C(=O)NC2=CC=C(C=C2)CN3C=NC=N3.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





